

In Vitro Susceptibility of Streptococcus pneumoniae to LBM-415: A Technical Overview

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Compound of Interest

Compound Name: LBM-415

Cat. No.: B1674648

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This technical guide provides a comprehensive analysis of the in vitro activity of **LBM-415**, a novel peptide deformylase (PDF) inhibitor, against the significant respiratory pathogen *Streptococcus pneumoniae*. The document synthesizes available data on its efficacy, particularly against antibiotic-resistant phenotypes, and details the experimental methodologies for assessing its susceptibility.

Core Findings: Potent Activity Against Resistant *S. pneumoniae*

LBM-415 has demonstrated potent in vitro activity against a wide range of *Streptococcus pneumoniae* isolates. Notably, its efficacy appears to be unaffected by resistance to other major antibiotic classes, including β -lactams, macrolides, and quinolones.

The minimum inhibitory concentrations (MICs) for **LBM-415** against 300 clinical isolates of *S. pneumoniae* ranged from 0.03 to 4.0 $\mu\text{g/ml}$.^{[1][2]} The MIC at which 50% of isolates are inhibited (MIC₅₀) was reported to be between 0.5 to 1.0 $\mu\text{g/ml}$, and the MIC at which 90% are inhibited (MIC₉₀) was between 1.0 to 2.0 $\mu\text{g/ml}$.^[1] Another study involving 170 strains found an MIC₉₀ of 1 $\mu\text{g/ml}$.^[3] This activity was consistent across strains with varying susceptibility to penicillin and macrolides.^[1]

In comparison to other antimicrobial agents, **LBM-415**'s activity is significant. While the MICs of β -lactams tend to increase with penicillin G resistance, **LBM-415**'s MICs remain low.^{[1][2]} It is, however, generally considered to have a bacteriostatic action, though bactericidal activity (99.9% killing) has been observed at twice the MIC after 24 hours against some strains.^{[1][2][4]}

Quantitative Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for **LBM-415** and comparator agents against *Streptococcus pneumoniae*.

Table 1: In Vitro Activity of **LBM-415** and Comparator Antimicrobial Agents Against 300 *S. pneumoniae* Strains Classified by Penicillin Susceptibility.^[1]

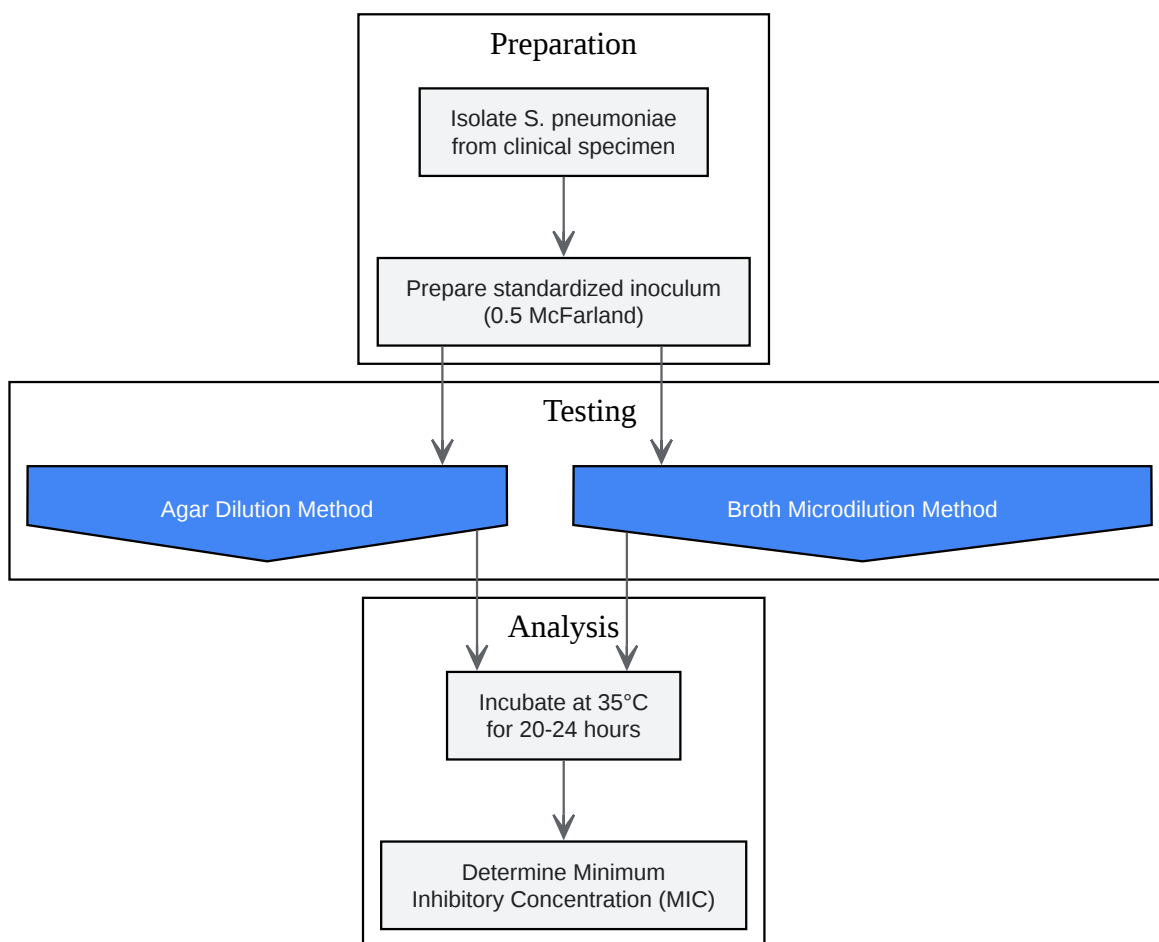
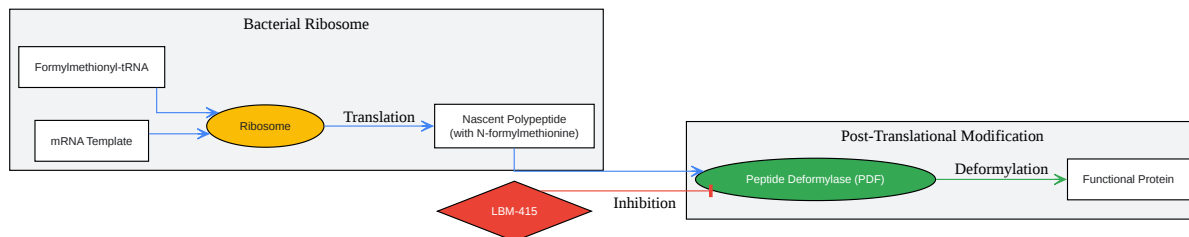
Antimicrobial Agent	Penicillin Susceptibility	MIC Range (µg/ml)	MIC ₅₀ (µg/ml)	MIC ₉₀ (µg/ml)
LBM-415	Penicillin-Susceptible	0.03 - 2.0	0.5	1.0
Penicillin-Intermediate	0.06 - 4.0	1.0	2.0	
Penicillin-Resistant	0.125 - 4.0	1.0	2.0	
Penicillin G	Penicillin-Susceptible	0.016 - 0.06	0.03	0.06
Penicillin-Intermediate	0.125 - 1.0	0.25	0.5	
Penicillin-Resistant	2.0 - 4.0	2.0	4.0	
Amoxicillin	Penicillin-Susceptible	≤0.016 - 0.5	0.03	0.06
Penicillin-Intermediate	0.125 - 2.0	0.5	1.0	
Penicillin-Resistant	0.5 - 16.0	4.0	8.0	
Vancomycin	All Strains	0.03 - 1.0	0.5	0.5
Linezolid	All Strains	0.25 - 2.0	1.0	1.0
Levofloxacin	Quinolone-Susceptible	0.5 - 2.0	1.0	1.0
Quinolone-Resistant	4.0 - 32.0	8.0	16.0	

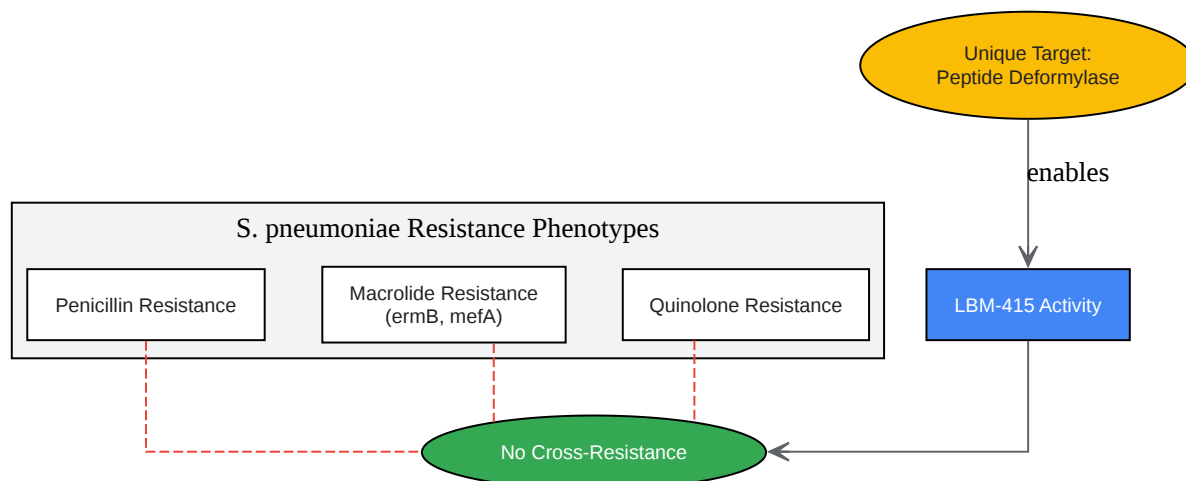
Table 2: In Vitro Activity of **LBM-415** Against 300 *S. pneumoniae* Strains Classified by Macrolide Susceptibility.[1]

Antimicrobial Agent	Macrolide Susceptibility	Resistance Mechanism	MIC Range (µg/ml)	MIC ₅₀ (µg/ml)	MIC ₉₀ (µg/ml)
LBM-415	Macrolide-Susceptible	-	0.03 - 2.0	0.5	1.0
Macrolide-Resistant	erm(B)	0.06 - 4.0	1.0	2.0	
Macrolide-Resistant	mef(A)	0.06 - 4.0	1.0	2.0	
Erythromycin	Macrolide-Susceptible	-	≤0.016 - 0.03	0.016	0.03
Macrolide-Resistant	erm(B)	16.0 - >64.0	>64.0	>64.0	
Macrolide-Resistant	mef(A)	1.0 - 32.0	4.0	16.0	

Mechanism of Action: Peptide Deformylase Inhibition

LBM-415 functions by inhibiting the bacterial enzyme peptide deformylase (PDF).^{[1][2]} This enzyme is crucial for bacterial protein synthesis as it removes the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of PDF leads to the accumulation of formylated proteins, which are non-functional, ultimately resulting in the cessation of bacterial growth. This mechanism is distinct from that of other antibiotic classes, explaining the lack of cross-resistance.





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